molecular formula C16H15N7O2 B2425489 2-{5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,4-oxadiazol-3-yl}pyrazine CAS No. 1226432-82-1

2-{5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,4-oxadiazol-3-yl}pyrazine

Cat. No.: B2425489
CAS No.: 1226432-82-1
M. Wt: 337.343
InChI Key: XMSGKMXLZURVGE-UHFFFAOYSA-N
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Description

The compound (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a novel chemical entity. It is part of a series of compounds that have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Molecular Interactions and Pharmacological Potential

One study delved into the molecular interactions of related compounds with cannabinoid receptors, providing insights into the antagonist behavior of specific ligands. This research highlighted the significance of conformational analysis and the development of unified pharmacophore models, which could be pertinent to understanding the interactions of similarly complex molecules (Shim et al., 2002).

Heterocyclic Core Synthesis for Receptor Antagonism

Another study focused on synthesizing small molecules with a heterocyclic core for in vitro affinity at the human histamine H(3) receptor. This research underscores the versatility of heterocyclic compounds in developing selective antagonists that cross the blood-brain barrier, demonstrating potential pathways for therapeutic applications (Swanson et al., 2009).

Antimicrobial and Antimycobacterial Activity

Research on the derivatives of nicotinic acid hydrazide highlighted the antimicrobial and antimycobacterial activities of compounds with pyridine and pyrazine structures. These findings reveal the therapeutic potential of such compounds against specific microbial strains, contributing to the development of new antimicrobial agents (R.V.Sidhaye et al., 2011).

Synthesis and Characterization for Antimicrobial Applications

Further studies explored the synthesis and characterization of new pyridine derivatives, investigating their antimicrobial activity. This research contributes to the understanding of how structural modifications in heterocyclic compounds can enhance their biological efficacy, presenting new avenues for the development of antimicrobial drugs (Patel et al., 2011).

Properties

IUPAC Name

(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2/c24-16(15-20-14(21-25-15)12-11-17-5-6-18-12)23-9-7-22(8-10-23)13-3-1-2-4-19-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSGKMXLZURVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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